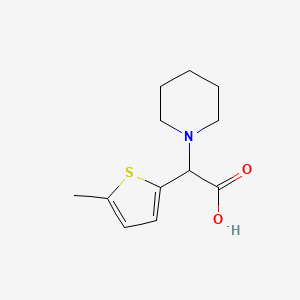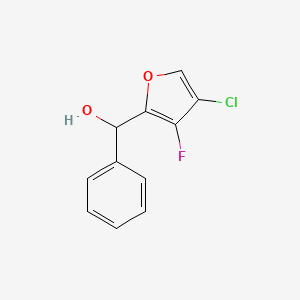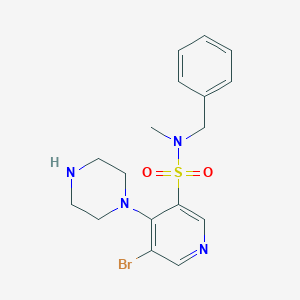
3-(5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(3-Fluorofenil)-1,3,4-oxadiazol-2-il)anilina es un compuesto heterocíclico que presenta un grupo fluorofenil unido a un anillo oxadiazol, que está conectado a un residuo de anilina.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 3-(5-(3-Fluorofenil)-1,3,4-oxadiazol-2-il)anilina generalmente implica la formación del anillo oxadiazol seguida de la introducción de los grupos fluorofenil y anilina. Un método común implica la ciclación de hidrazidas con ácidos carboxílicos o sus derivados en condiciones ácidas o básicas para formar el anillo oxadiazol. El grupo fluorofenil puede introducirse mediante una reacción de sustitución aromática nucleófila, y el residuo de anilina puede unirse a través de una reacción de acoplamiento como el acoplamiento de Suzuki-Miyaura .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, la detección de alto rendimiento de catalizadores y plataformas de síntesis automatizadas para asegurar un alto rendimiento y pureza, al tiempo que se minimizan los costos de producción y el impacto ambiental .
Análisis De Reacciones Químicas
Tipos de reacciones
3-(5-(3-Fluorofenil)-1,3,4-oxadiazol-2-il)anilina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar derivados de quinona.
Reducción: Las reacciones de reducción pueden convertir el anillo oxadiazol en otras estructuras heterocíclicas.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden modificar los grupos fluorofenil y anilina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio.
Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en diversas condiciones.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de quinona, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales en las moieties fluorofenil o anilina .
Aplicaciones Científicas De Investigación
3-(5-(3-Fluorofenil)-1,3,4-oxadiazol-2-il)anilina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en síntesis orgánica y como ligando en química de coordinación.
Biología: Investigado por su potencial como agente antimicrobiano y anticancerígeno.
Medicina: Explorado por sus propiedades farmacológicas, incluidos los efectos antiinflamatorios y analgésicos.
Industria: Utilizado en el desarrollo de materiales avanzados como polímeros y colorantes
Mecanismo De Acción
El mecanismo de acción de 3-(5-(3-Fluorofenil)-1,3,4-oxadiazol-2-il)anilina implica su interacción con dianas moleculares y vías específicas. Por ejemplo, en los sistemas biológicos, puede inhibir enzimas o receptores involucrados en procesos de enfermedad, lo que lleva a efectos terapéuticos. Las dianas y vías moleculares exactas dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos similares
3-(5-(4-Fluorofenil)-1,3,4-oxadiazol-2-il)anilina: Estructura similar pero con una posición diferente del átomo de flúor.
3-(5-(3-Clorofenil)-1,3,4-oxadiazol-2-il)anilina: Sustituyente cloro en lugar de flúor.
3-(5-(3-Metilfenil)-1,3,4-oxadiazol-2-il)anilina: Grupo metilo en lugar de flúor.
Unicidad
3-(5-(3-Fluorofenil)-1,3,4-oxadiazol-2-il)anilina es única debido a la presencia del átomo de flúor, que puede influir significativamente en su reactividad química, actividad biológica y propiedades físicas. El átomo de flúor puede mejorar la estabilidad del compuesto, la lipofilia y la capacidad de interactuar con dianas biológicas .
Propiedades
Fórmula molecular |
C14H10FN3O |
|---|---|
Peso molecular |
255.25 g/mol |
Nombre IUPAC |
3-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C14H10FN3O/c15-11-5-1-3-9(7-11)13-17-18-14(19-13)10-4-2-6-12(16)8-10/h1-8H,16H2 |
Clave InChI |
LSABQDQVPDVPPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)C2=NN=C(O2)C3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11812626.png)
![5,6-Dimethyl-2-(1-methyl-1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B11812631.png)






